(Z)-2,2,2-Trifluoro-1-(2-morpholinocyclohex-2-en-1-ylidene)ethanamine
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Overview
Description
(Z)-2,2,2-Trifluoro-1-(2-morpholinocyclohex-2-en-1-ylidene)ethanamine is a synthetic organic compound characterized by the presence of trifluoromethyl and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,2,2-Trifluoro-1-(2-morpholinocyclohex-2-en-1-ylidene)ethanamine typically involves the following steps:
Formation of the cyclohexene ring: Starting with a suitable cyclohexanone derivative, the cyclohexene ring is formed through a series of reactions including reduction and dehydration.
Introduction of the morpholine group: The morpholine group is introduced via nucleophilic substitution or addition reactions.
Addition of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction techniques such as flow chemistry may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,2,2-Trifluoro-1-(2-morpholinocyclohex-2-en-1-ylidene)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2,2,2-Trifluoro-1-(2-morpholinocyclohex-2-en-1-ylidene)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, the compound’s structure may be modified to enhance its pharmacological properties. It could serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of materials with specialized properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-2,2,2-Trifluoro-1-(2-morpholinocyclohex-2-en-1-ylidene)ethanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the morpholine group may influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2,2,2-Trifluoro-1-(2-piperidinocyclohex-2-en-1-ylidene)ethanamine
- (Z)-2,2,2-Trifluoro-1-(2-pyrrolidinocyclohex-2-en-1-ylidene)ethanamine
Uniqueness
Compared to similar compounds, (Z)-2,2,2-Trifluoro-1-(2-morpholinocyclohex-2-en-1-ylidene)ethanamine is unique due to the presence of the morpholine group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with specific functions.
Properties
Molecular Formula |
C12H17F3N2O |
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Molecular Weight |
262.27 g/mol |
IUPAC Name |
(1Z)-2,2,2-trifluoro-1-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)ethanamine |
InChI |
InChI=1S/C12H17F3N2O/c13-12(14,15)11(16)9-3-1-2-4-10(9)17-5-7-18-8-6-17/h4H,1-3,5-8,16H2/b11-9- |
InChI Key |
ARAATLQFURHXLJ-LUAWRHEFSA-N |
Isomeric SMILES |
C1CC=C(/C(=C(/C(F)(F)F)\N)/C1)N2CCOCC2 |
Canonical SMILES |
C1CC=C(C(=C(C(F)(F)F)N)C1)N2CCOCC2 |
Origin of Product |
United States |
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